N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-methylbenzenesulfonyl)propanamide
Description
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-methylbenzenesulfonyl)propanamide is a thiazole-derived compound featuring a 4-tert-butyl-substituted thiazole ring and a propanamide linker bearing a 4-methylbenzenesulfonyl group.
Properties
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-methylphenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S2/c1-12-5-7-13(8-6-12)24(21,22)10-9-15(20)19-16-18-14(11-23-16)17(2,3)4/h5-8,11H,9-10H2,1-4H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQAJKJWKLBNJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-methylbenzenesulfonyl)propanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Sulfonylation: The sulfonyl group can be introduced by reacting the thiazole derivative with sulfonyl chlorides in the presence of a base.
Amidation: The final step involves the formation of the amide bond by reacting the sulfonylated thiazole with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-methylbenzenesulfonyl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the thiazole ring or the sulfonyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halides, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield sulfides.
Scientific Research Applications
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-methylbenzenesulfonyl)propanamide may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme inhibition or receptor binding.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-methylbenzenesulfonyl)propanamide would depend on its specific biological target. Potential mechanisms may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: The compound may interact with cellular receptors, modulating their activity.
Pathway Modulation: The compound may affect specific biochemical pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Structural Analogues from CB2 Receptor Modulators ()
The compound N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(4-methoxyphenyl)sulfonyl]-2-methylpropanamide (Entry 314, ) shares a 4-tert-butylthiazole core but differs in the sulfonyl group (4-methoxyphenyl vs. 4-methylphenyl) and the presence of a methyl group on the propanamide chain. Key differences include:
- Electronic Effects : The 4-methoxy group is electron-donating, contrasting with the electron-neutral 4-methyl group in the target compound. This may alter binding affinity to targets like the CB2 receptor.
- Molecular Weight : The methyl group on the propanamide increases the molecular weight (397.1 g/mol vs. ~395–400 g/mol estimated for the target compound).
Oxadiazole-Thiol Linked Propanamides ()
Compounds such as 8d , 8e , 8g , and 8h () feature a propanamide-thiazole core but replace the sulfonyl group with a sulfanyl-linked 1,3,4-oxadiazole moiety. For example:
- 3-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide (8d) : Exhibits a sulfanyl-oxadiazole group, which may enhance π-π stacking interactions compared to the sulfonyl group in the target compound.
Pesticidal Propanamides ()
Pesticidal compounds like Reference P6 and P10 () share a thiazole-propanamide scaffold but incorporate pyridinyl and fluorinated alkylthio groups. For instance:
- N-(4-Methyl-2-(pyridin-3-yl)thiazol-5-yl)-N-(prop-2-yn-1-yl)-3-((3,3,3-trifluoropropyl)thio)propanamide (P6) : Features a pyridinyl-thiazole and trifluoropropylthio group, highlighting divergent substituents for pesticidal activity vs. the target compound’s tert-butyl and sulfonyl groups.
Biological Activity
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-methylbenzenesulfonyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a thiazole ring and a sulfonamide group, which are known to influence its biological activity. The structural formula can be represented as follows:
Research indicates that thiazole derivatives exhibit various biological activities, including enzyme inhibition and cytotoxic effects on cancer cells. The sulfonamide moiety enhances the interaction with biological targets, potentially leading to increased efficacy in therapeutic applications.
1. Anticancer Activity
Studies have shown that compounds with thiazole and sulfonamide groups can inhibit the proliferation of cancer cells. For instance, this compound has demonstrated significant cytotoxicity against several cancer cell lines, including breast and colon cancer cells.
Table 1: Cytotoxicity Data
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | |
| HT-29 (Colon Cancer) | 12.5 | |
| A549 (Lung Cancer) | 18.0 |
2. Enzyme Inhibition
The compound also acts as an inhibitor of key enzymes involved in cancer progression and inflammation. For example, it has been reported to inhibit carbonic anhydrase and acetylcholinesterase, which are crucial in various physiological processes.
Table 2: Enzyme Inhibition Data
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of the compound in an Alzheimer's disease model. The results indicated that this compound reduced amyloid beta aggregation and improved cell viability in astrocytes exposed to toxic levels of Aβ1-42.
Findings:
- Increased cell viability by approximately 25% compared to untreated controls.
- Significant reduction in TNF-α levels, indicating anti-inflammatory properties.
Case Study 2: Antimicrobial Activity
Another study assessed the antimicrobial properties of the compound against various bacterial strains. It exhibited moderate activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
